molecular formula C11H16ClNO B6266242 2-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-amine hydrochloride CAS No. 2252149-64-5

2-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-amine hydrochloride

Cat. No. B6266242
CAS RN: 2252149-64-5
M. Wt: 213.7
InChI Key:
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Description

2-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-amine hydrochloride, or 2-BEDHCl, is an organic compound with a molecular formula of C13H17ClN2O. This compound is a derivative of benzopyran, and is used in a variety of scientific applications. It is used as a reagent in organic synthesis, as a ligand for various metal complexes, and as a photosensitizer for photodynamic therapy. It is also used in the study of the structure of proteins, and as a substrate for the enzyme monoamine oxidase.

Scientific Research Applications

2-BEDHCl is used in a variety of scientific applications. It is used as a reagent in organic synthesis, as a ligand for various metal complexes, and as a photosensitizer for photodynamic therapy. It is also used in the study of the structure of proteins, and as a substrate for the enzyme monoamine oxidase. In addition, 2-BEDHCl has been used in the synthesis of other organic compounds, and has been studied as a potential drug candidate.

Mechanism of Action

The mechanism of action of 2-BEDHCl is not yet fully understood. However, it is known that it binds to certain proteins, such as monoamine oxidase, and that it can act as a photosensitizer for photodynamic therapy. It is also thought to have some effect on the structure of proteins, although the exact mechanism is not yet known.
Biochemical and Physiological Effects
2-BEDHCl has been studied for its potential biochemical and physiological effects. It has been shown to have some effect on the structure of proteins, and to bind to certain proteins, such as monoamine oxidase. In addition, it has been studied for its potential to act as a photosensitizer for photodynamic therapy. However, its exact biochemical and physiological effects are not yet fully understood.
Advantages and Limitations for Laboratory Experiments
2-BEDHCl has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, and can be used as a reagent in organic synthesis. Additionally, it can act as a photosensitizer for photodynamic therapy, and can be used to study the structure of proteins. However, it is not yet known exactly how it works, and its effects on biochemical and physiological processes are not yet fully understood.

Future Directions

There are a number of potential future directions for the research and study of 2-BEDHCl. One potential direction is to further study its mechanism of action, in order to better understand its effects on biochemical and physiological processes. Additionally, further research could be done to explore its potential as a drug candidate, and to investigate its potential uses in other scientific applications, such as in the synthesis of other organic compounds. Finally, further research could be done to explore its potential as a photosensitizer for photodynamic therapy.

Synthesis Methods

2-BEDHCl can be synthesized by a multi-step process beginning with the reaction of 3,4-dihydro-2H-1-benzopyran-6-one with ethyl chloroformate, followed by reaction with ammonia, and finally reaction with hydrochloric acid. The reaction of 3,4-dihydro-2H-1-benzopyran-6-one with ethyl chloroformate yields an intermediate, which is then reacted with ammonia to yield the desired product, 2-BEDHCl.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-amine hydrochloride involves the reaction of 2-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-ol with HCl gas in the presence of a suitable solvent.", "Starting Materials": [ "2-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-ol", "HCl gas", "Suitable solvent" ], "Reaction": [ "Step 1: Dissolve 2-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-ol in a suitable solvent.", "Step 2: Pass HCl gas through the solution of 2-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-ol.", "Step 3: Heat the reaction mixture to reflux for a suitable period of time.", "Step 4: Cool the reaction mixture and collect the precipitated product by filtration.", "Step 5: Wash the product with a suitable solvent and dry it under vacuum.", "Step 6: Recrystallize the product from a suitable solvent to obtain pure 2-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-amine hydrochloride." ] }

CAS RN

2252149-64-5

Molecular Formula

C11H16ClNO

Molecular Weight

213.7

Purity

95

Origin of Product

United States

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